1,5-Dimethoxy-2-iodo-4-nitrobenzene
Overview
Description
1,5-Dimethoxy-2-iodo-4-nitrobenzene is an aromatic compound characterized by the presence of iodine, methoxy, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethoxy-2-iodo-4-nitrobenzene can be synthesized through a multi-step process starting from 2,4-dimethoxybenzoic acid. The key steps involve nitration, iodination, and subsequent purification. The nitration of 2,4-dimethoxybenzoic acid is typically achieved using nitric acid in acetic acid, resulting in the formation of 2,4-dimethoxy-5-nitrobenzoic acid. This intermediate is then subjected to decarboxylative iodination using iodine and a suitable oxidizing agent, such as potassium iodate, to yield 1-iodo-2,4-dimethoxy-5-nitrobenzene .
Industrial Production Methods
Industrial production of 1-iodo-2,4-dimethoxy-5-nitrobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow processes and the use of heterogeneous catalysts could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethoxy-2-iodo-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of electron-donating methoxy groups and an electron-withdrawing nitro group makes the compound reactive towards electrophiles.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Reduction: 1-Amino-2,4-dimethoxy-5-nitrobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Dimethoxy-2-iodo-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for potential therapeutic properties, such as anticancer and antimicrobial activities.
Material Science: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-iodo-2,4-dimethoxy-5-nitrobenzene depends on the specific application and the chemical reactions it undergoes. In electrophilic aromatic substitution reactions, the methoxy groups activate the benzene ring towards electrophiles, while the nitro group deactivates it. The iodine atom can participate in substitution reactions, where it is replaced by other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
1-Iodo-4-nitrobenzene: Similar structure but lacks methoxy groups, making it less reactive towards electrophiles.
2,4-Dimethoxyiodobenzene: Lacks the nitro group, resulting in different reactivity and applications.
Properties
Molecular Formula |
C8H8INO4 |
---|---|
Molecular Weight |
309.06 g/mol |
IUPAC Name |
1-iodo-2,4-dimethoxy-5-nitrobenzene |
InChI |
InChI=1S/C8H8INO4/c1-13-7-4-8(14-2)6(10(11)12)3-5(7)9/h3-4H,1-2H3 |
InChI Key |
CUZGLTCGJFTYLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])I)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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